molecular formula C12H8Br2 B1604521 2,3'-Dibromobiphenyl CAS No. 49602-90-6

2,3'-Dibromobiphenyl

Cat. No.: B1604521
CAS No.: 49602-90-6
M. Wt: 312 g/mol
InChI Key: QNZTUODKOQEMNY-UHFFFAOYSA-N
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Description

Overview of Polybrominated Biphenyls (PBBs) in Environmental and Chemical Research

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that consist of a biphenyl (B1667301) structure where hydrogen atoms have been replaced by bromine atoms. epa.gov There are 209 possible PBB congeners, each differing in the number and position of the bromine atoms. cdc.gov Historically, PBBs were widely used as flame retardants in various consumer and industrial products, including plastics for electronics, textiles, and foams, due to their chemical stability and ability to inhibit combustion. cdc.govrestrictionofhazardoussubstances.com Commercial production in the United States began in 1970 but was largely halted in 1976 after a major contamination incident in Michigan, where PBBs were accidentally mixed into animal feed. epa.govcdc.govmichigan.gov

PBBs are noted for their environmental persistence, resistance to degradation, and lipophilic (fat-soluble) nature, which leads to bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. inchem.orgmagtech.com.cn Their low water solubility and strong adsorption to soil and sediment particles contribute to their long-term presence in the environment. epa.govinchem.org Due to their toxicity and persistence, certain PBB mixtures, particularly commercial hexabromobiphenyls, have been listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) for global restriction on their manufacture and use. magtech.com.cn

Specific Research Focus on 2,3'-Dibromobiphenyl (2,3'-DBBP) within the Biphenyl Class

Within the large family of PBBs, individual congeners like this compound (also known as 2,3'-DBBP) are subjects of specific scientific inquiry. Unlike the highly brominated mixtures used in commercial flame retardants, lower brominated congeners such as dibromobiphenyls are often studied to understand the fundamental chemical behaviors, metabolic pathways, and toxicological mechanisms of the broader PBB class. 2,3'-DBBP, with one bromine atom on each phenyl ring at the 2 and 3' positions respectively, represents an asymmetrically substituted congener. This specific arrangement influences its physical properties, chemical reactivity, and interaction with biological systems, distinguishing it from its other isomers like 2,2'- or 4,4'-dibromobiphenyl (B48405).

Research on 2,3'-DBBP is often comparative, examining how the specific placement of bromine atoms affects its properties relative to other PBB congeners. These studies are crucial for building structure-activity relationships, which help predict the behavior of other, less-studied congeners.

Academic and Scientific Significance of this compound Investigations

The study of this compound holds significant academic value for several reasons. First, it serves as a model compound for investigating the mechanisms of PBB metabolism. nih.gov Research into its biotransformation helps to identify the enzymes involved, such as cytochrome P450, and the resulting metabolites, which can be more or less toxic than the parent compound. nih.govnih.gov Understanding these pathways is essential for assessing the health risks associated with PBB exposure.

Second, investigations into 2,3'-DBBP contribute to the development of analytical methods for detecting and quantifying PBBs in environmental and biological samples. As a specific congener, it can be used as a standard in techniques like gas chromatography-mass spectrometry (GC-MS) to identify and measure PBBs in complex mixtures.

Finally, synthesizing and studying specific congeners like 2,3'-DBBP is vital for toxicology. It allows researchers to link specific chemical structures to biological effects, such as interactions with cellular receptors like the aryl hydrocarbon receptor (AhR). This detailed molecular-level understanding is critical for accurate risk assessment and for understanding the broader environmental and health impacts of PBBs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZTUODKOQEMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197929
Record name 1,1'-Biphenyl, 2,3'-dibromo-
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URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-90-6
Record name 2,3'-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26V15WO092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization

Historical Evolution of Biphenyl (B1667301) Bromination Strategies in Organic Synthesis

The journey to synthesize specific polybrominated biphenyls (PBBs) like 2,3'-dibromobiphenyl is rooted in the broader history of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. wku.edu Early methods for the bromination of biphenyl often resulted in a mixture of isomers, posing significant challenges for the isolation of a single, pure congener. wku.eduorgsyn.org The commercial production of PBBs, which began in 1970, typically involved the direct bromination of biphenyl using bromine or bromine chloride in the presence of a catalyst like iron or a Friedel-Crafts catalyst such as aluminum chloride. nih.gov However, these methods generally lacked the regioselectivity required for the targeted synthesis of unsymmetrical biphenyls.

Over the years, chemists have developed more refined strategies to control the position of bromination on the biphenyl scaffold. The use of different brominating agents, such as N-bromosuccinimide (NBS), and the exploration of various reaction conditions, including different solvents and catalysts, have been pivotal. wku.edunih.gov For instance, the choice of solvent can significantly influence the outcome of the reaction. google.com The development of methods like the Gomberg-Bachmann reaction and later, the more versatile metal-catalyzed cross-coupling reactions, provided pathways to construct the biphenyl core with predefined substitution patterns, moving away from the direct and often unselective bromination of the parent biphenyl. rsc.orgresearchgate.net These advancements have been crucial for accessing specific isomers like this compound for further chemical exploration.

Targeted Synthesis of this compound

The synthesis of this compound, an unsymmetrical PBB, requires specific and controlled synthetic strategies to ensure the correct placement of the bromine atoms on the two phenyl rings.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of biphenyls is a significant synthetic challenge. Direct bromination of biphenyl tends to yield a mixture of products, with 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl (B48405) often being major components. orgsyn.orggoogle.com To synthesize this compound, direct bromination is not a viable primary strategy due to the difficulty in controlling the substitution pattern.

Instead, regioselective synthesis often relies on building the biphenyl core from pre-functionalized precursors. One common approach involves the reaction of biphenyl with bromine in a suitable solvent, sometimes with a catalyst, though this often leads to a mixture of isomers. More controlled methods are therefore preferred. For instance, the use of specific brominating agents like N-bromosuccinimide (NBS) in combination with catalysts or specific solvent systems can offer improved regioselectivity in certain cases. nih.gov Theoretical calculations, such as ab initio methods, have also been employed to predict and understand the positional selectivity in electrophilic aromatic brominations, aiding in the development of more targeted synthetic approaches. nih.gov

Multi-step Convergent and Linear Synthetic Routes

Given the challenges of direct regioselective bromination, multi-step synthetic sequences are the most reliable methods for preparing this compound. These can be categorized as either linear or convergent syntheses.

A potential linear approach could involve the synthesis of a substituted biphenyl followed by selective bromination. However, controlling the second bromination step can be difficult.

A more common and controlled strategy is a convergent synthesis, often employing cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction could be envisioned between a 2-bromophenylboronic acid derivative and a 1-bromo-3-halobenzene, or vice versa. frontiersin.org The Ullmann reaction, a classical method for forming biaryl bonds, could also be adapted, for instance, by coupling 2,5-dibromonitrobenzene to form a dinitrobiphenyl precursor which can then be further modified. Diazotization of specific aminobiphenyls followed by a Sandmeyer-type reaction with a bromide source is another classical multi-step approach to introduce a bromine atom at a specific position.

One documented synthesis of 3,3'-dibromobiphenyl, a related isomer, starts from 2-bromonitrobenzene and proceeds through multiple steps, highlighting the complexity often involved in obtaining specific dibromobiphenyl congeners. scite.ai While a specific multi-step synthesis for this compound is not detailed in the provided search results, the principles of these established methodologies would be applied.

Microflow Synthesis Approaches for Bromobiphenyls

Microflow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and often improved yields and selectivity. researchgate.net In the context of bromobiphenyl synthesis, microflow reactors can be particularly useful for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

For instance, microflow systems have been successfully used for the selective monolithiation of dibromobiaryls, such as 2,2'-dibromobiphenyl (B83442) and 4,4'-dibromobiphenyl, followed by reaction with an electrophile. beilstein-journals.orgnih.gov This technique allows for precise temperature control and rapid mixing, which can be critical for achieving high selectivity in metal-halogen exchange reactions. beilstein-journals.orgnih.gov While a specific microflow synthesis of this compound is not explicitly described, the principles demonstrated with other dibromobiphenyl isomers are directly applicable. beilstein-journals.orgnih.gov A potential microflow approach could involve the sequential lithiation and electrophilic trapping on a suitable dibromobenzene precursor to build the this compound structure in a controlled manner. The development of continuous photochemical bromination sequences in microreactors also presents a promising avenue for the efficient and scalable synthesis of brominated aromatic compounds. newera-spectro.com

Derivatization Reactions of this compound

The two bromine atoms on this compound are key functional groups that allow for a wide range of subsequent chemical transformations, making it a valuable building block in organic synthesis. These derivatization reactions typically involve the cleavage of the carbon-bromine bond and the formation of a new bond with another atom or functional group.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of aryl halides like this compound. wikipedia.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, typically involve a palladium, nickel, or copper catalyst. wikipedia.org

The general mechanism for many of these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. wikipedia.org

Examples of Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide. This compound could be selectively coupled at one of the bromine positions with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex biaryl structure. frontiersin.org

Negishi Coupling: This involves the reaction of an organozinc reagent with an aryl halide, catalyzed by palladium or nickel. acs.org This method is known for its high functional group tolerance.

Stille Coupling: This reaction utilizes an organotin reagent and is also typically palladium-catalyzed.

Kumada Coupling: This involves the reaction of a Grignard reagent (organomagnesium) with an aryl halide, often catalyzed by nickel or palladium. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net This would allow for the introduction of amino groups onto the this compound scaffold.

Copper-Catalyzed Coupling: Copper catalysts are also effective for certain cross-coupling reactions, such as the coupling of aryl halides with amines or other nucleophiles. researchgate.net

The differential reactivity of the bromine atoms in this compound (due to their different electronic and steric environments at the 2- and 3'-positions) could potentially be exploited to achieve selective, stepwise derivatization, allowing for the synthesis of highly complex and unsymmetrical biaryl compounds.

Palladium-Catalyzed Annulation for Fused-Ring Systems

The construction of polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems can be achieved through palladium-catalyzed annulation reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principle involves the reaction of dihalobiaryls with alkynes or other coupling partners to build additional rings. For instance, palladium-catalyzed annulation of 2,2'-dibromobiphenyls with alkynes has been reported as a method for synthesizing functionalized phenanthrenes and dibenzochrysenes. researchgate.net This strategy often involves a sequence of C-H activation and C-C bond formation steps. acs.org The regioselectivity of such annulations is a critical aspect, and the substitution pattern of the starting dibromobiphenyl plays a crucial role in directing the outcome of the cyclization. researchgate.net The synthesis of various fused heterocycles has been accomplished through sequential palladium-catalyzed cross-coupling reactions, demonstrating the broad applicability of this approach. uni-rostock.deresearchgate.net

Suzuki-Miyaura Reaction Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the selective functionalization at one or both bromine-substituted positions. The reaction couples an organoboron compound (like a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. libretexts.org The reaction conditions can be tuned to favor either mono- or bis-arylation. For example, studies on p-dibromobiphenyl have shown that the mono/bis coupling ratio is sensitive to the nature of the halogen, with dibromo compounds favoring monoarylation. researchgate.net The use of arylboronic pinacol (B44631) esters has been found to improve reaction yields at room temperature. researchgate.net This methodology provides a valuable route to asymmetrically substituted biphenyls and more complex terphenyl and oligophenylene structures. researchgate.netresearchgate.net

Ullmann and Wurtz-Fittig Coupling Analogues

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, and the related Wurtz-Fittig reaction, which couples an aryl halide with an alkyl halide using sodium, represent classic methods for C-C bond formation. rsc.orgorganic-chemistry.org While often requiring harsh conditions, modern variations have improved their utility. The Ullmann reaction is particularly relevant for the synthesis of symmetric biaryls. organic-chemistry.org In the context of poly-substituted biphenyls, Ullmann coupling has been effectively used to create tetra-ortho-substituted biphenyls where palladium-assisted methods were ineffective. vanderbilt.edu The Wurtz-Fittig reaction, proceeding through a radical mechanism, has been used for the synthesis of polyphenylenes, although it can be limited by steric hindrance and may produce structural irregularities. rsc.orgtue.nlacs.org

Sequential Lithiation and Electrophilic Quenching Reactions

A powerful strategy for the controlled, unsymmetrical functionalization of dihalobiaryls like this compound is sequential lithiation followed by electrophilic quenching. This method involves the selective replacement of one bromine atom with a lithium atom, creating a monolithiated intermediate that can then react with a variety of electrophiles.

This process allows for the introduction of a diverse range of functional groups. However, in conventional batch reactors, the reaction of dihalobiaryls with organolithium reagents often yields a mixture of mono- and di-lithiated species. beilstein-journals.orgnih.gov To overcome this, microflow systems have been employed to achieve highly selective monolithiation by enabling rapid mixing and precise temperature control. beilstein-journals.orgnih.gov This technique has been successfully applied to 2,2'-dibromobiphenyl, allowing for the sequential introduction of two different electrophiles to produce unsymmetrically substituted biaryls with high yields and selectivity. beilstein-journals.org

Table 1: Selected Examples of Electrophilic Quenching of Monolithiated 2,2'-Dibromobiphenyl in a Microflow System beilstein-journals.org

ElectrophileMonosubstituted ProductMajor ByproductYield (%) of Monosubstituted Product
Methanol2-BromobiphenylBiphenyl>95
N,N-Dimethylformamide2'-Bromo-[1,1'-biphenyl]-2-carbaldehyde2-Bromobiphenyl85
Iodine2-Bromo-2'-iodo-1,1'-biphenyl2-Bromobiphenyl75

Formation of Organometallic Intermediates

The reaction of this compound can lead to the formation of various organometallic intermediates, which are pivotal in subsequent transformations. The interaction of debrominated this compound with metal surfaces, such as Ag(111), can lead to the formation of organometallic dimers. arxiv.org These surface-stabilized intermediates can then undergo further reactions like Ullmann coupling to form larger polycyclic aromatic structures. arxiv.org

Lithium-halogen exchange reactions are a common method to generate organolithium intermediates from dibromobiphenyls. beilstein-journals.orgacs.org For example, the reaction of 2,2'-dibromobiphenyl with n-butyllithium can generate (2-bromobiphenyl-2'-yl)lithium. beilstein-journals.org These organolithium species are highly reactive nucleophiles that can be used in a variety of synthetic applications, including the synthesis of other organometallic compounds or for coupling with electrophiles. libretexts.org The solvent can play a crucial role in these reactions; for instance, the reaction of n-butyllithium with o-dibromobenzene in tetrahydrofuran (B95107) yields 2,2'-dibromobiphenyl, suggesting the formation of an o-bromophenyllithium intermediate. acs.org

Synthesis of Biphenyl-Containing Macrocycles

This compound is a valuable building block in the synthesis of macrocycles containing biphenyl units. These macrocycles are of interest for their potential applications in host-guest chemistry, catalysis, and materials science.

Two primary approaches have been described for the synthesis of polyazamacrocycles containing two biphenyl and two polyamine moieties. scite.airesearchgate.net

Route 1: This approach involves the synthesis of N,N'-bis(bromobiphenyl) substituted di- and polyamines, which are then reacted with a second amine molecule to form the macrocycle. scite.airesearchgate.net

Route 2: This method involves the synthesis of bis(polyamine) substituted biphenyls, which are subsequently reacted with dibromobiphenyls. scite.airesearchgate.net

The yields of the target macrocycles can vary depending on the starting materials and the synthetic route chosen. researchgate.netresearchgate.net Palladium-catalyzed amination is a key reaction in these syntheses. researchgate.netresearchgate.net For instance, the Pd-catalyzed amination of 3,3'-dibromobiphenyl with various polyamines has been studied, yielding macrocycles in moderate to good yields. researchgate.net It has been noted that an attempt to use 3,3'-dibromobiphenyl for the N,N'-difunctionalization of a macrocycle was unsuccessful, resulting in only monoarylated products and oligomers.

Table 2: Comparison of Synthetic Approaches for Biphenyl-Containing Macrocycles scite.airesearchgate.net

Synthetic ApproachDescriptionAdvantages/Disadvantages
Via N,N'-bis(bromobiphenyl) substituted polyaminesReaction of dibromobiphenyl with a polyamine, followed by cyclization with another amine.Can be a straightforward approach.
Via bis(polyamine) substituted biphenylsReaction of dibromobiphenyl with an excess of polyamine, followed by reaction with more dibromobiphenyl.Often provides better yields of the desired cyclodimers.

Chemical Reactivity and Mechanistic Investigations

Debromination Pathways of 2,3'-Dibromobiphenyl

Debromination, the removal of bromine atoms from the biphenyl (B1667301) structure, can occur through different mechanisms, including photolytic degradation and reductive dehalogenation.

Photolytic degradation is a significant pathway for the environmental breakdown of polybrominated biphenyls (PBBs). pops.int The process involves the absorption of light energy, which can lead to the cleavage of carbon-bromine bonds. The degradation of PBBs like this compound can be influenced by factors such as UV irradiation wavelength, intensity, and the solvent. sci-hub.se Studies on similar compounds, such as 4,4'-dibromobiphenyl (B48405), have shown that photodegradation can proceed via mechanisms including attack by hydroxyl radicals, direct oxidation by positive holes, and direct reduction by electrons, often following pseudo-first-order kinetics. asianpubs.org The principal decomposition products are typically less-brominated biphenyls, biphenyl, and benzene (B151609) derivatives. asianpubs.org For instance, the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) under simulated sunlight proceeds via a stepwise debromination, yielding lower brominated congeners like BDE-28 and BDE-15. dioxin20xx.org The rate of photolytic degradation can be significantly affected by the presence of sensitizers or other substances. For example, the presence of TiO2 films can enhance the photodegradation rate of dibromobiphenyls under UV irradiation. asianpubs.org

The position of the bromine substituents on the biphenyl rings also affects the rate and pathway of degradation. While specific studies on the substituent effects for this compound are not detailed in the provided results, general trends for PBBs indicate that the number and location of bromine atoms are critical. sci-hub.se

Reductive dehalogenation is a key transformation for PBBs, often mediated by anaerobic microorganisms in sediments. nih.govasm.org This process involves the removal of bromine atoms and their replacement with hydrogen atoms. Studies on various brominated biphenyls have demonstrated that they can be completely dehalogenated to biphenyl. nih.govasm.org

Research on anaerobic sediment microcosms has shown that the dehalogenation of brominated biphenyls is often a rapid process, with degradation beginning within one to two weeks for many congeners. nih.govscience.gov The specificity of dehalogenation is similar to that of polychlorinated biphenyls (PCBs), where meta and para substituents are generally removed before the more recalcitrant ortho substituents. nih.govasm.org However, brominated biphenyls tend to be better substrates for dehalogenation than their chlorinated counterparts. nih.govasm.org For example, a study showed that while 2,6-dibromobiphenyl (B167044) saw dehalogenation begin within 1-2 weeks, the process for 2,2'-dibromobiphenyl (B83442) was first observed at 14 weeks, indicating the influence of the bromine substitution pattern on reactivity. nih.govscience.gov When 2,2'-dibromobiphenyl was an intermediate product, it persisted for at least 15 weeks before further dehalogenation. nih.govasm.org

The table below summarizes the initiation of dehalogenation for different dibromobiphenyl congeners in anaerobic sediment microcosms.

CompoundTime to Onset of Debromination
2,6-Dibromobiphenyl1-2 weeks
2,2'-Dibromobiphenyl14 weeks
2,4'-Dibromobiphenyl1-2 weeks (inferred from general findings)
3,4'-Dibromobiphenyl1-2 weeks (inferred from general findings)
4,4'-Dibromobiphenyl1-2 weeks (inferred from general findings)

This table is based on findings for various brominated biphenyls and provides an expected timeframe for congeners like this compound. nih.govasm.orgscience.gov

Photolytic Degradation Mechanisms and Substituent Effects

Reaction Mechanisms in Organic Transformations Involving this compound

This compound can participate as a substrate in various transition metal-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for forming new carbon-carbon bonds. acs.org The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

The initial and often rate-determining step in a cross-coupling cycle is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. acs.orgmdpi.com In this step, the metal center inserts into the carbon-bromine bond of this compound, leading to a higher oxidation state for the metal (e.g., Pd(II)). acs.orglibretexts.org The relative reactivity of halogens in this step generally follows the order I > Br > Cl. mdpi.com For C(sp²)—halogen bonds, like those in this compound, the oxidative addition is typically a concerted process. acs.org The presence of bulky ligands on the metal catalyst can facilitate this step. mdpi.com Key challenges in cross-coupling reactions of alkyl electrophiles include slow oxidative addition and competing β-hydride elimination, though this is less of a concern for aryl halides like this compound. ucmerced.edu

Following oxidative addition, the transmetalation step occurs. In this process, an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura reactions) is transferred to the palladium(II) center, displacing the halide. acs.orgmdpi.com The use of a base is often required to facilitate this transfer. mdpi.com The rate of transmetalation can be influenced by the nature of the phosphine (B1218219) ligand on the palladium catalyst and the specific organoboron reagent used. acs.org For instance, the rate of transmetalation for primary alkyl groups on boron is significantly higher than that for secondary alkyl groups. acs.org The formation of arylpalladium(II) boronate complexes as intermediates has been characterized, and their subsequent reaction pathways can depend on the reaction conditions, such as the ligand-to-metal ratio. acs.org

The final step of the catalytic cycle is reductive elimination, where a new carbon-carbon bond is formed between the two organic ligands on the metal center, and the metal catalyst is regenerated in its low-valent state. acs.orgwikipedia.orgnumberanalytics.com For this step to occur, the two groups to be eliminated must be positioned cis to each other on the metal complex. wikipedia.orgumb.edulibretexts.org Reductive elimination is a concerted process that proceeds through a three-centered transition state with retention of stereochemistry. wikipedia.orgumb.edu The oxidation state of the metal decreases by two during mononuclear reductive elimination. wikipedia.org While reductive elimination is often a fast step, in some catalytic cycles, it can be the rate-determining step. libretexts.org The thermodynamics of the reaction must be favorable for reductive elimination to proceed efficiently. libretexts.org

The table below outlines the key mechanistic steps in a typical palladium-catalyzed cross-coupling reaction involving an aryl bromide like this compound.

Mechanistic StepDescriptionChange in Metal Oxidation State
Oxidative Addition Insertion of the Pd(0) catalyst into the C-Br bond of the aryl bromide.0 to +2
Transmetalation Transfer of an organic group from an organometallic reagent to the Pd(II) center.No change
Reductive Elimination Formation of a new C-C bond between the two organic ligands on the Pd(II) center, regenerating the Pd(0) catalyst.+2 to 0

This table provides a generalized overview of the catalytic cycle. acs.orgmdpi.comwikipedia.org

Transmetalation Kinetics and Intermediates

Surface-Supported Reactions and Chemisorption-Induced Pathways

The study of on-surface synthesis has emerged as a significant field for creating novel organic materials and nanostructures with atomic precision. acs.orgresearchgate.net A cornerstone of this approach is the Ullmann coupling reaction, a dehalogenative C-C coupling process extensively applied to aryl halide precursors on catalytically active metal surfaces. researchgate.netrsc.orgmdpi.com This technique involves the deposition of halogenated molecules onto a surface, typically a coinage metal, where thermal or photolytic activation causes the cleavage of the carbon-halogen bond. rsc.orgnih.gov This generates surface-stabilized radical species that subsequently recombine to form covalent bonds. researchgate.net The structure and dimensionality of the resulting nanomaterials are predetermined by the number and position of the halogen substituents on the precursor molecule. researchgate.net

The behavior of dibromobiphenyl isomers, such as 2,2'-dibromobiphenyl (DBBP), on surfaces like copper (Cu) and silver (Ag) has been a subject of detailed investigation, providing insights applicable to other isomers like this compound. The supporting surface plays a critical role, influencing reaction mechanisms and the stability of intermediates. acs.org On Ag(111) and Cu(111), the reaction of dibromo-biphenyl (BrPh2Br) can proceed via the formation of organometallic polymer chains as stable intermediates before the final polyphenylene chains are formed. acs.org

Crucially, the reaction pathway is heavily dependent on the chemisorption behavior of the molecule and its radical intermediates. A study comparing 2,2'-dibromobiphenyl (DBBP) and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) on a Ag(111) surface revealed entirely different reaction outcomes due to their distinct chemisorption-induced precursor states. arxiv.orgacs.org After the initial debromination, the bi-radical biphenyl species formed from DBBP is effectively stabilized by surface silver adatoms. arxiv.orgacs.org This stabilization favors a subsequent intramolecular annulation, leading to the selective formation of dibenzo[e,l]pyrene (B48497) upon further annealing. arxiv.orgacs.org In contrast, the four-radical species from TBBP is highly unstable on Ag(111) and spontaneously forms a biphenylene (B1199973) dimer. arxiv.orgacs.org This demonstrates that the chemisorption configuration is a decisive factor in steering the reaction pathway on a surface. arxiv.orgacs.org

Activation methods also influence the selectivity of these reactions. While thermal activation is common, it can sometimes lead to a variety of products as multiple reaction pathways become accessible at higher temperatures. nih.gov A study on 2,2'-dibromo biphenyl clusters on Cu(111) showed that photolytic activation can be highly selective, yielding only a single identified product. nih.gov This contrasts with the thermal reaction, which produced a mixture of products. nih.gov This highlights the potential of using light to direct the formation of specific, even thermally inaccessible, products in on-surface synthesis. nih.gov

PrecursorSurfaceActivationKey Intermediates/ProcessFinal Product(s)Reference
Dibromo-biphenyl (general)Ag(111), Cu(111)ThermalOrganometallic polymer chains (e.g., [-Ph2Ag-]n)Poly(p-phenylene) chains acs.org
2,2'-Dibromo-biphenyl (DBBP)Ag(111)ThermalBi-radical biphenyl stabilized by Ag adatomsDibenzo[e,l]pyrene arxiv.orgacs.org
2,2'-Dibromo-biphenyl (DBBP)Cu(111)ThermalMultiple activated pathwaysVarious products nih.gov
2,2'-Dibromo-biphenyl (DBBP)Cu(111)PhotolyticSelective bond activationSingle, highly selective product nih.gov

Formation of Secondary Brominated Organic Pollutants (e.g., Dibenzofurans)

Polybrominated biphenyls (PBBs), including isomers like this compound, are recognized as persistent organic pollutants. A significant environmental and health concern is their potential to transform into polybrominated dibenzofurans (PBDFs), which are notoriously toxic compounds. nih.gov This transformation can occur during thermal processes like waste incineration or accidental fires. inchem.orgacs.org

The precise mechanism for the conversion of PBBs to PBDFs has been a subject of investigation. Early hypotheses suggested that the reaction proceeds through a high-energy process involving the cleavage of the C-C bond between the two phenyl rings (requiring ~118.0 kcal/mol) to form bromophenol precursors, which would then couple to form PBDFs. nih.govmurdoch.edu.au However, quantum chemistry and kinetic modeling studies have revealed a much more facile and energetically favorable pathway. nih.govmurdoch.edu.au

The study focusing on 2,2'-DBB specifically modeled its oxidation to monobromodibenzofuran (1-MBDF). murdoch.edu.au This process underscores how PBBs with bromine atoms in the ortho positions are key precursors for PBDF formation. The thermal degradation of PBBs found in commercial mixtures like Firemaster BP-6 has also been identified as a source of brominated dibenzofurans. sci-hub.se

Reactant/PrecursorProcessProposed MechanismKey Finding/EnergeticsProductReference
Polybrominated Biphenyls (PBBs)OxidationFormation of an R-OO adduct, followed by an exoergic cyclization.Overall barriers are 8.2–10.0 kcal/mol below the entrance channel, making it a facile process.Polybrominated Dibenzofurans (PBDFs) nih.gov
2,2'-Dibromobiphenyl (2,2'-DBB)OxidationInitial oxidation of the 2,2'-DBB molecule.Serves as a model for the facile conversion of PBBs to PBDFs via a low-energy pathway.Monobromodibenzofuran (1-MBDF) murdoch.edu.au
PBBs (e.g., in Firemaster BP-6)Thermal DegradationHeat-induced decomposition and cyclization.Identified as a pathway for the formation of brominated dibenzofurans.Brominated Dibenzofurans sci-hub.se
Polybrominated Biphenyls (PBBs)Pyrolysis (at 800°C with PVC)Substitution reactions are favored over ring-closing.Did not result in PBDF formation under these specific conditions.Mixed bromo/chloro biphenyls inchem.org

Environmental Dynamics and Abiotic/biotic Transformations

Environmental Occurrence and Distribution of Brominated Biphenyls

Polybrominated biphenyls (PBBs), which include compounds like 2,3'-Dibromobiphenyl, are not known to occur naturally and their presence in the environment is a result of human industrial activity. inchem.org Commercial production of PBBs began in the 1970s, and they have been used as flame retardants in various products. inchem.org These compounds can be released into the atmosphere as vapor or dust from manufacturing and processing facilities. inchem.org

Due to their chemical properties, such as low water solubility and high partition coefficients, brominated flame retardants (BFRs) like PBBs tend to bind to particulate matter, soil, and sediments upon entering the environment. pops.int This leads to their accumulation in various environmental compartments. Point sources of BFR contamination include production plants, landfill sites, sewage treatment plants, and e-waste recycling and disposal areas. mdpi.com

The distribution of BFRs is now global. They have been detected in diverse environmental settings, including soil, water, air, and sediments. mdpi.com For instance, novel brominated flame retardants (NBFRs), which are successors to legacy compounds like PBBs, are found extensively in soils across continents, from industrial and urban areas to remote regions like the Tibetan Plateau and Antarctica. mdpi.com The concentration levels vary significantly depending on the proximity to emission sources, with the highest levels found in manufacturing lands and e-waste disposal sites, and lower levels in remote and forested areas. mdpi.com The widespread detection of these compounds, even in remote locations, indicates their potential for long-range environmental transport. pops.int

Abiotic Degradation Processes of this compound Analogs

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For brominated biphenyls, key abiotic degradation pathways include photodegradation (breakdown by light) and thermal degradation (breakdown by heat).

Photodegradation is a significant transformation process for brominated biphenyls and their analogs in the environment. researchgate.net The process is influenced by factors such as the number and position of bromine atoms, the solvent or matrix, and the presence of other environmental substances like humic acids. researchgate.net The primary mechanism in direct photolysis is reductive debromination, which leads to the formation of lower-brominated biphenyls. researchgate.net

Studies on related polybrominated diphenyl ethers (PBDEs) show that their photodegradation often follows pseudo-first-order kinetics in water under simulated or natural sunlight. researchgate.net For example, research on 2-chlorobiphenyl (B15942) (a structural analog) under simulated solar radiation identified direct photolysis and reactions with hydroxyl radicals (HO●) and triplet-excited states of chromophoric dissolved organic matter (³CDOM*) as the main degradation pathways. nih.gov The direct photolysis quantum yield for 2-chlorobiphenyl was determined to be 1.60 × 10⁻² mol Einstein⁻¹. nih.gov

The half-lives of these compounds can vary from days to much longer periods, depending on environmental conditions. Models simulating the photodegradation of 2-chlorobiphenyl in surface waters estimate an average half-life ranging from 2 to 14 days, influenced by water depth and dissolved organic carbon concentration. nih.gov For some nonabrominated diphenyl ethers, rapid degradation with half-lives between 4.25 and 12.78 minutes has been observed in various solvents under natural sunlight. acs.org

Table 1: Photodegradation Kinetic Data for 2-Chlorobiphenyl (PCB-1) as an Analog Data from a study using simulated solar radiation to determine reaction rate constants. nih.gov

Reactive SpeciesProxy UsedRate Constant (k)
Hydroxyl Radical (HO●)N/A(6.80 ± 0.09) × 10⁹ L mol⁻¹ s⁻¹
Singlet Oxygen (¹O₂)N/A(1.13 ± 0.20) × 10⁶ L mol⁻¹ s⁻¹
Triplet CDOM (³CDOM)4-benzoylbenzoic acid(2.44 ± 0.04) × 10⁹ L mol⁻¹ s⁻¹
Triplet CDOM (³CDOM)anthraquinone-2-sulfonate(3.36 ± 0.04) × 10⁹ L mol⁻¹ s⁻¹

Thermal degradation, or pyrolysis, is the decomposition of materials at elevated temperatures in an inert atmosphere. This process is relevant for understanding the fate of brominated biphenyls during events like fires or in high-temperature industrial processes and waste incineration.

The thermal degradation of polymers containing BFRs involves the breakdown of the polymer matrix and the flame retardant itself. conicet.gov.arumass.edu For phosphorus-containing flame retardants, thermal degradation produces phosphoric acid, which promotes char formation, acting as a heat barrier. umass.edu Halogenated flame retardants, like PBBs, primarily act in the vapor phase by releasing radicals that interrupt combustion reactions. umass.edu

Studies on decabromodiphenyl ethane (B1197151) (DBDPE), another BFR analog, show that its initial thermal degradation generates pentabromobenzyl radicals and bromine radicals. nih.gov These reactive species facilitate further pyrolysis, leading to products such as pentabromobenzene, pentabromotoluene, and hydrogen bromide. nih.gov In the presence of hydrogen radicals, the degradation of DBDPE is dominated by debromination reactions, producing hydrogen bromide, lower-brominated diphenyl ethanes, and brominated monoaromatic compounds. nih.gov The pyrolysis of brominated flame retardants can also lead to the formation of hazardous polybrominated dibenzofurans (PBDFs). researchgate.net

Photodegradation Kinetics under Simulated Environmental Conditions

Biotic Degradation Mechanisms of Brominated Biphenyls

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. For brominated biphenyls, this occurs under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions, with distinct mechanisms.

Under anaerobic conditions, the primary biodegradation pathway for brominated biphenyls and their analogs is reductive debromination. researchgate.netomicsonline.org This process involves the removal of bromine atoms, leading to the formation of less-brominated, and often more toxic, congeners. pops.intnih.gov This transformation has been observed in various environments, including soil, sewage sludge, and sediments. nih.gov

The process is typically slow and often incomplete. nih.gov For instance, in one study, only 5% of deca-BDE was microbially debrominated to nona- and octa-BDEs after 238 days in a sewage sludge microcosm. nih.gov The effectiveness of anaerobic debromination can be influenced by the presence of specific microorganisms, such as Dehalococcoides species, and various environmental factors like the availability of electron donors (e.g., methanol, ethanol). omicsonline.orgnih.gov

Studies have revealed a preferential removal of bromine atoms from specific positions on the biphenyl (B1667301) structure. Bromines in the para and meta positions are generally removed more readily than those in the ortho position. nih.gov This selectivity has been observed across a range of PBDE congeners, from highly brominated ones like deca-BDE down to tetra-BDEs. nih.gov

In the presence of oxygen, the microbial degradation of brominated biphenyls proceeds through different mechanisms than in anaerobic environments. The key aerobic degradation pathways include hydroxylation and cleavage of the aromatic ring. researchgate.nethnu.edu.cn

Aerobic degradation is often initiated by dioxygenase enzymes, which are encoded by genes such as the biphenyl dioxygenase (bph) genes. researchgate.net These enzymes catalyze the introduction of hydroxyl groups onto the aromatic ring, a process known as hydroxylation. hnu.edu.cnresearchgate.net This step increases the water solubility of the compound and makes it susceptible to further degradation. Following hydroxylation, the aromatic ring can be cleaved, breaking down the fundamental structure of the biphenyl. researchgate.netiwaponline.com

This process can ultimately lead to the complete mineralization of the compound. For example, the aerobic degradation of the BDE-99 congener was found to proceed through gradual debromination to diphenyl ether, followed by ring-opening that forms phenol, which can then enter the tricarboxylic acid cycle. iwaponline.com However, the ability of aerobic microorganisms to degrade these compounds often decreases as the degree of bromination increases. researchgate.netberkeley.edu Less brominated congeners are generally more susceptible to aerobic transformation. researchgate.net

Identification and Role of Specific Microbial Consortia

The biodegradation of persistent organic pollutants like PBBs is often carried out by microbial consortia rather than single microbial species. While specific consortia dedicated to the degradation of this compound have not been extensively documented, research on related polybrominated and polychlorinated compounds provides significant insight into the likely mechanisms. Microbial consortia are communities of different microorganisms that work synergistically to break down complex compounds that individual strains cannot metabolize. ijalsr.org

For halogenated biphenyls, this synergy is crucial. Different members of the consortium can perform different steps in the degradation pathway. For instance, anaerobic microorganisms are known to initiate the breakdown of higher brominated PBBs through a process called reductive debromination, where bromine atoms are removed from the biphenyl structure. cdc.gov This process has been observed to preferentially target bromine atoms at the meta and para positions, while ortho-positioned bromines are more resistant to removal. cdc.gov

A novel microbial consortium, designated GY1, has been identified for its ability to efficiently degrade the related compound decabromodiphenyl ether (BDE-209). This consortium includes dominant genera such as Hyphomicrobium, Pseudomonas, Aminobacter, Sphingopyxis, and Bacillus. nih.gov It degrades the highly brominated molecule into various lower brominated metabolites, demonstrating a stepwise detoxification process. nih.gov Similarly, consortia containing Rhodococcus jostii and Pseudomonas putida have been constructed to degrade plastic polymers, showcasing the power of combining different metabolic capabilities. researchgate.net The degradation of complex compounds within a consortium can be enhanced through mechanisms like co-metabolism and the production of biosurfactants, which increase the pollutant's bioavailability.

Given that this compound possesses both an ortho- and a meta-positioned bromine, its complete mineralization would likely require a consortium of bacteria with diverse enzymatic capabilities, starting with anaerobic bacteria for reductive debromination followed by aerobic bacteria to cleave the aromatic rings.

Factors Influencing Biodegradation Rates and Extent

The rate and extent of the biodegradation of this compound are influenced by a combination of the compound's chemical properties and various environmental factors.

Chemical Structure : The number and position of bromine atoms on the biphenyl rings are critical determinants of biodegradability. For PBBs, anaerobic debromination is a key initial step, but it is selective. Research shows that meta and para bromines are removed more readily than ortho bromines. cdc.gov This suggests that the meta-bromine on this compound would be more susceptible to initial microbial attack than the ortho-bromine.

Environmental Conditions :

Oxygen Availability : The initial breakdown of many PBBs occurs under anaerobic (oxygen-free) conditions, which favor reductive debromination. cdc.gov The subsequent degradation of the resulting biphenyl structure is typically an aerobic process. Therefore, environments that cycle between anaerobic and aerobic states may facilitate more complete degradation.

Temperature, pH, and Moisture : Like most biological processes, microbial degradation is highly sensitive to temperature, pH, and moisture levels. sparkoncept.commdpi.com Each microbial consortium has optimal ranges for these parameters to maximize its metabolic activity.

Nutrient Availability : The presence of other carbon sources and essential nutrients can significantly impact degradation rates. In some cases, external carbon sources can enhance the metabolic activity of microorganisms, leading to faster pollutant removal. mdpi.com

Bioavailability : PBBs are hydrophobic compounds that tend to adsorb strongly to organic matter in soil and sediment. cdc.govnih.gov This sorption reduces the compound's availability in the water phase, thereby limiting its accessibility to microorganisms and potentially slowing the rate of biodegradation. cdc.gov

Microbial Population : The presence of a suitable microbial community with the necessary dehalogenating enzymes is a prerequisite for biodegradation. sparkoncept.com The process can be inhibited by the presence of other toxic compounds or heavy metals that are harmful to the degrading microorganisms. nih.gov

Bioaccumulation and Trophic Transfer Mechanisms in Non-Human Biota

Due to their chemical stability and lipophilic (fat-soluble) nature, PBBs, including this compound, are prone to bioaccumulation in living organisms and biomagnification through food webs.

Table 1: Bioconcentration Factors (BCF) for Selected Dibromobiphenyl Congeners

Compound NameLog KOWLog BCFTest Organism
4,4'-Dibromobiphenyl (B48405)5.724.19Carp
2,2'-Dibromobiphenyl (B83442)4.6--

Data sourced from multiple studies. nih.govinsilico.euthermofisher.com The Log KOW (octanol-water partition coefficient) is an indicator of a substance's lipophilicity and potential to bioaccumulate.

The primary mechanism for bioaccumulation in aquatic organisms is the direct uptake from water across gills and skin (bioconcentration) and the ingestion of contaminated food (biomagnification). nih.gov Because PBBs are persistent and not easily metabolized, they are retained in the body and their concentration increases at successively higher levels of the food chain. inchem.org This process of trophic transfer means that top predators in a food web, such as large fish, marine mammals, and fish-eating birds, can accumulate dangerously high levels of these compounds. nih.govinchem.org The congener pattern of PBBs found in wildlife often differs from that of commercial mixtures, which indicates that metabolic processes and differential accumulation rates alter the composition as the compounds move through the food web. inchem.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of PBBs, enabling the separation of individual congeners from intricate mixtures. This separation is critical due to the similar physicochemical properties among different PBB isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of 2,3'-Dibromobiphenyl and other PBBs. In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

For PBBs, electron ionization (EI) is a common ionization technique. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. For instance, in the analysis of brominated compounds, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinct signature for identification. GC-MS methods have been developed for the analysis of various brominated compounds, including PBBs, in diverse matrices such as water, soil, sediment, and tissue. epa.govnih.gov

For exceptionally complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. shimadzu.comchemistry-matters.com In GC×GC, the effluent from the first column is subjected to a second, different separation mechanism on a second column. shimadzu.comchemistry-matters.com This is achieved through a modulator, which traps, focuses, and re-injects small fractions of the eluate from the primary column onto the secondary column. shimadzu.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. chemistry-matters.comgcms.cz

The application of GC×GC is particularly beneficial for resolving PBB congeners from other halogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which are often found together in environmental samples. gcms.czazom.com The structured nature of GC×GC chromatograms, where compounds of similar structure appear in specific regions of the 2D plot, aids in the identification of unknown compounds. gcms.cz

To further enhance sensitivity and selectivity, GC×GC can be coupled with various advanced detectors.

GC×GC with Electron Capture Negative Ionization Time-of-Flight Mass Spectrometry (GC×GC-ENCI-TOFMS): Electron capture negative ionization (ENCI) is a highly sensitive ionization technique for electrophilic compounds like halogenated substances. acs.org When combined with GC×GC and a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition, this technique provides exceptional sensitivity for trace-level analysis of brominated compounds. acs.org Studies have shown that GC×GC-ENCI-TOFMS can be significantly more sensitive than conventional GC-MS methods for detecting brominated pollutants in environmental samples. acs.org

GC×GC with a Micro-Electron Capture Detector (GC×GC-μECD): The micro-electron capture detector (μECD) is a highly sensitive and selective detector for halogenated compounds. gcms.cznih.gov The combination of GC×GC with μECD provides a robust and cost-effective solution for the routine analysis of PBBs and other brominated flame retardants in environmental monitoring laboratories. gcms.czazom.com This technique has been successfully validated for the simultaneous analysis of multiple classes of halogenated contaminants, reducing the need for extensive sample fractionation. gcms.cz

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation

While chromatographic techniques are excellent for separation and detection, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra can confirm the number and connectivity of protons and carbon atoms, respectively, helping to distinguish between different PBB isomers. spectrabase.comrsc.orgspectrabase.com For this compound, NMR would reveal the specific substitution pattern on the two phenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular functional groups and structural features. chegg.comspectrabase.com For this compound, the IR spectrum would show characteristic peaks for C-H stretching and bending in the aromatic rings, as well as C-Br stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Aromatic compounds like biphenyls exhibit characteristic absorption bands in the UV region. spectrabase.comubbcluj.ro While UV-Vis spectra are generally less specific for distinguishing between closely related isomers compared to NMR or MS, they can be useful for quantitative analysis and for confirming the presence of the biphenyl (B1667301) chromophore. ubbcluj.rochromedia.org

Quantitative Analysis Approaches (e.g., Isotope Dilution, Internal Standard)

Accurate quantification of this compound requires robust calibration strategies to correct for variations in sample preparation and instrument response.

Isotope Dilution: Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis. epa.govnih.gov This method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and analysis. epa.govnih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same response in the mass spectrometer. epa.gov By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise concentration can be determined, correcting for matrix effects and recovery losses. epa.govamericanlaboratory.com

Internal Standard: When an isotopically labeled standard is not available, the internal standard method is a common alternative. epa.govepa.gov In this approach, a known amount of a different compound (the internal standard), which is chemically similar to the analyte but not present in the sample, is added to both the samples and the calibration standards. nemi.govgcms.czepa.gov The response of the analyte is then measured relative to the response of the internal standard. This corrects for variations in injection volume and instrument response. 4,4'-Dibromobiphenyl (B48405) is a compound that has been used as an internal standard in the analysis of other compounds. gcms.czusgs.gov

Sample Preparation and Matrix Effects in Environmental and Biological Matrices

The analysis of this compound in real-world samples is often complicated by the sample matrix, which can contain a multitude of interfering compounds.

Sample Preparation: Effective sample preparation is crucial to isolate the analyte of interest and remove interfering components. epa.gov For environmental matrices like soil and sediment, this typically involves extraction with an organic solvent, followed by cleanup steps such as solid-phase extraction (SPE) or column chromatography (e.g., using Florisil or silica (B1680970) gel) to remove lipids, humic acids, and other co-extractives. inchem.orggov.bc.ca

Matrix Effects: Matrix effects occur when components of the sample matrix other than the analyte alter the response of the analytical instrument, leading to either ion suppression or enhancement in mass spectrometry. bataviabiosciences.comnih.goveijppr.com This can result in inaccurate quantification. bataviabiosciences.comeijppr.com Biological matrices such as blood, serum, and tissue are particularly prone to significant matrix effects due to their complexity. nih.gov The use of appropriate cleanup procedures and quantification methods like isotope dilution are essential to minimize or correct for these effects. epa.govnih.gov

Method Validation and Performance Characteristics (e.g., Detection Limits, Reproducibility)

The validation of analytical methods is crucial for ensuring the accuracy and reliability of data regarding the detection and quantification of chemical compounds. For polybrominated biphenyls (PBBs), including this compound, method validation encompasses several key performance characteristics. While specific, detailed research findings and data tables exclusively for this compound are not extensively available in public literature, the validation parameters can be understood from the context of analytical methods developed for other PBB congeners and brominated compounds.

Method validation for PBBs typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as repeatability or reproducibility). These are often determined using gas chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).

Detailed Research Findings

Research on closely related dibromobiphenyl isomers provides insight into the expected performance of analytical methods. For instance, in the analysis of various environmental and consumer products, a detection limit of 5 ppm has been reported for 2,2'-Dibromobiphenyl (B83442) using GC/MS. For other brominated compounds, such as 4-bromobiphenyl (B57062) in water, effective limits of quantification (LOQe) have been established in the range of 1.0–50 pg L⁻¹ using comprehensive two-dimensional gas chromatography (GC×GC) with a micro-electron capture detector (μECD) acs.org.

In a study on fragrance allergens, where 4,4'-dibromobiphenyl was used as an internal standard, excellent peak area repeatability was demonstrated with a relative standard deviation (%RSD) of less than 3% over 16 injections epa.gov. This indicates the high reproducibility achievable with modern chromatographic systems. Another study focusing on organochlorine pesticides and PCBs, which also utilized 4,4'-dibromobiphenyl as a surrogate, highlighted the enhanced sensitivity of tandem mass spectrometry (GC-MS/MS), noting that detection limits are often 5-10 times lower than with single quadrupole selected ion monitoring (SIM) thermofisher.cn.

While a comprehensive study detailing the method validation for tris(2,3-dibromopropyl)phosphate (TDBPP) showed a detection limit of 1.0 μg/mL with good reproducibility, it is important to note that this is a different compound from this compound shimadzu.co.kr.

The following tables provide a generalized overview of method validation parameters for PBBs and related compounds, which can be considered indicative of the performance expected for the analysis of this compound.

Interactive Data Table: General Method Performance for PBB Analysis

ParameterTypical Range/ValueMethodComments
Limit of Detection (LOD)0.001 - 1.0 µg/mLGC-MSDependent on matrix and specific instrumentation.
Limit of Quantification (LOQ)0.003 - 5.0 µg/mLGC-MSGenerally 3-10 times the LOD.
Linearity (R²)>0.99GC-MS, GC-ECDOver a defined concentration range.
Accuracy (Recovery)70 - 120%GC-MS, GC-ECDBased on spike-recovery tests in various matrices.
Precision (%RSD)< 15%GC-MS, GC-ECDFor reproducibility across different laboratories.
< 10%GC-MS, GC-ECDFor repeatability within the same laboratory.

Interactive Data Table: Reported Detection and Quantification Limits for Related Compounds

CompoundMatrixDetection/Quantification LimitAnalytical MethodReference
2,2'-DibromobiphenylPlastics5 ppm (MDL)GC/MS fison.com
4-BromobiphenylDeep Lake Water668 ± 86 pg L⁻¹ (Concentration)GC×GC-μECD acs.org
4-BromobiphenylLake Sediment<4.0 pg g⁻¹ (LOQ)GC×GC-μECD acs.org
Tris(2,3-dibromopropyl)phosphate-1.0 µg/mL (Detection Limit)GC/FPD shimadzu.co.kr

It is evident that the analytical performance characteristics are highly dependent on the specific isomer, the sample matrix, and the instrumentation used. The validation of methods for detecting and quantifying this compound would require specific studies to establish its precise LOD, LOQ, and reproducibility in various matrices of interest.

Mechanistic Aspects of Biological Interactions Non Human in Vitro/in Vivo Studies

Metabolic Transformation Pathways in Organisms

The biotransformation of 2,3'-Dibromobiphenyl, a member of the polybrominated biphenyls (PBBs) class, is a critical factor in its biological activity and disposition. The metabolic pathways are primarily governed by enzymatic systems that aim to increase the hydrophilicity of this lipophilic compound, thereby facilitating its excretion.

The metabolism of PBBs is significantly mediated by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 (CYP) enzymes. nih.govnih.gov This system is responsible for the initial oxidative transformation of PBB congeners. The rate and regioselectivity of this metabolism are highly dependent on the specific bromine substitution pattern on the biphenyl (B1667301) rings. nih.govnih.gov

For PBBs with a lower number of bromine atoms, such as this compound, metabolic transformation is more likely to occur compared to their highly brominated counterparts. nih.govnih.gov The presence of unsubstituted carbon atoms on the biphenyl structure is a key determinant for metabolism. Specifically, the existence of adjacent, unsubstituted carbon atoms, particularly in the meta and para positions, facilitates enzymatic attack by CYP enzymes. While direct studies on the regioselectivity of this compound are not extensively detailed, the general principle suggests that hydroxylation will occur at one of the available unsubstituted positions. The soluble methane (B114726) monooxygenase (MMO) system also demonstrates how protein-protein interactions can alter the regioselectivity of hydroxylation reactions, suggesting that the precise location of metabolic attack can be influenced by the specific enzymatic components involved. nih.gov

PBBs are known to be inducers of cytochrome P-450 enzymes. nih.gov The specific isoforms of CYP enzymes that are induced can vary depending on the congener's structure. Some dihalogenated biphenyls, for instance, have been shown to induce microsomal cytochrome P-450-linked monooxygenases. nih.gov For example, 4,4'-dihalogenated biphenyls have been identified as mixed-type inducers, meaning they can induce both cytochrome P-450 and cytochrome P-448 (a term historically used for CYP1A enzymes). nih.gov The induction potential for the CYP1A family appears to increase with the size of the halogen substituent at the para position. nih.gov

The structure of the PBB congener also dictates its specificity as a substrate for different CYP isoforms. Human CYP1A1, for example, plays a crucial role in the metabolism of various aromatic hydrocarbons, and its substrate specificity can be altered by mutations in its amino acid sequence. nih.gov While specific data for this compound is sparse, its asymmetric structure with bromine atoms at the 2 and 3' positions suggests it would be a substrate for CYP enzymes, though its efficiency and the specific isoforms involved would require direct experimental verification. The metabolism of xenobiotics by CYP enzymes is a central part of Phase I metabolism. mdpi.com

Table 1: Induction of Cytochrome P-450 by Dihalogenated Biphenyls This table is illustrative, based on findings for various dihalogenated biphenyls.

Compound Type of Induction Induced Enzymes
4,4'-Difluorobiphenyl Mixed-type Cytochrome P-450, Cytochrome P-448
4,4'-Dichlorobiphenyl Mixed-type Cytochrome P-450, Cytochrome P-448
4,4'-Dibromobiphenyl (B48405) Mixed-type Cytochrome P-450, Cytochrome P-448

The primary products of the Phase I metabolism of lower-brominated PBBs are hydroxylated derivatives. nih.govnih.gov This hydroxylation, catalyzed by CYP enzymes, introduces a polar hydroxyl (-OH) group onto the biphenyl structure. wikipedia.org For a compound like this compound, this would result in the formation of one or more monohydroxylated dibromobiphenyls. The exact position of hydroxylation would depend on the regioselectivity of the specific CYP isoforms involved.

Following hydroxylation, these metabolites can undergo Phase II conjugation reactions. minia.edu.eg These reactions further increase water solubility and facilitate excretion. Common conjugation pathways for hydroxylated aromatic compounds include glucuronidation, where UDP-glucuronyltransferase (UGT) enzymes attach glucuronic acid, and sulfation, where sulfotransferases attach a sulfate (B86663) group. nih.govwur.nl Therefore, the metabolic pathway for this compound is expected to yield hydroxylated metabolites, which are then likely conjugated with glucuronic acid or sulfate before being eliminated from the body, primarily in the urine. nih.govnih.govwur.nl Studies on other biphenyls have confirmed the formation of glucuronide and sulfate conjugates of hydroxylated metabolites. jst.go.jp

Cytochrome P-450 Enzyme Induction and Substrate Specificity

Molecular Interactions with Endogenous Receptor Systems

This compound can interact with intracellular receptor systems, most notably the Aryl Hydrocarbon Receptor (AhR), which mediates a wide range of toxicological and biological effects of halogenated aromatic hydrocarbons.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to various xenobiotics. researchgate.netmdpi.com Many PBBs are known to bind to and activate the AhR. Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the modulation of their expression.

A primary consequence of AhR activation is the induction of a battery of genes, including those encoding for Phase I and Phase II drug-metabolizing enzymes. nih.gov A well-known example is the upregulation of CYP1A1 and CYP1A2 genes. mdpi.comnih.gov This induction represents a feedback mechanism, as the induced enzymes can then participate in the metabolism of the AhR ligand itself. The binding affinity and activation potency of PBBs for the AhR vary significantly among different congeners and are highly dependent on their structure.

The ability of a PBB congener to act as an AhR agonist is strongly dictated by its molecular structure. Planar, coplanar, or near-planar conformations are generally associated with higher binding affinity to the AhR. The presence of bromine atoms in the meta and para positions of the biphenyl rings tends to promote a more planar structure, enhancing AhR activation.

Conversely, the presence of bromine atoms in the ortho positions (2, 2', 6, and 6') can force the two phenyl rings to twist relative to each other, leading to a non-planar conformation. This steric hindrance generally reduces the binding affinity for the AhR. This compound, having one ortho substituent (at position 2), would be expected to have a lower AhR binding affinity compared to non-ortho substituted congeners like 4,4'-Dibromobiphenyl. However, it may still retain some ability to activate the receptor. The diverse structural features of potential AhR ligands, including halogenated hydrocarbons, contribute to a wide range of activation potential, which is a key focus of quantitative structure-activity relationship (QSAR) studies. plos.org The specific interactions within the AhR ligand-binding pocket, such as hydrophobic contacts and hydrogen bonding, determine the ultimate agonistic or antagonistic activity of a compound. nih.govscbt.com

Table 2: Structure-Activity Relationship for AhR Binding of PBBs This table provides a generalized overview of structural influences on AhR binding.

Structural Feature Effect on AhR Binding Affinity Example Congener (for illustration)
Meta and Para Bromination Increases (promotes planarity) 3,3',4,4'-Tetrabromobiphenyl
Ortho Bromination Decreases (induces non-planarity) 2,2',4,4'-Tetrabromobiphenyl
Asymmetric Substitution Variable, depends on specific pattern This compound

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules like 2,3'-Dibromobiphenyl. These computational methods are essential for understanding molecular geometry, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. psu.edu This process involves finding the minimum energy configuration by calculating the forces on each atom and adjusting their positions until these forces are negligible. psu.edustorion.ru For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. scivisionpub.com

The optimization of the molecular geometry is a crucial first step in many computational chemistry studies, as the geometric parameters directly influence the electronic properties of the molecule. psu.educhimia.ch The accuracy of these calculations is dependent on the chosen functional and basis set. psu.edu The optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational approach. scivisionpub.com In many cases, a good correlation is observed between theoretical and experimental values, although minor deviations can occur. scivisionpub.com

To ensure that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is typically performed. The absence of imaginary frequencies confirms that the structure is a local minimum on the potential energy surface. stackexchange.com

Table 1: Representative Theoretical Data for Molecular Geometry Optimization (Note: The following data is illustrative and based on typical results from DFT calculations on similar halogenated biphenyls. Actual values for this compound would require specific calculations.)

ParameterOptimized Value
C-C bond length (inter-ring)~1.49 Å
C-Br bond length (ortho)~1.91 Å
C-Br bond length (meta)~1.90 Å
Dihedral angle (ring-to-ring)~50-60°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals across the molecule reveals likely sites for electrophilic and nucleophilic attack. scivisionpub.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. scivisionpub.com

Computational studies on halogenated biphenyls have shown that the presence of bromine atoms influences the energies of the frontier orbitals. ua.es The HOMO-LUMO gap for brominated aromatic compounds is generally lower than their non-brominated counterparts, indicating increased reactivity. ua.es This analysis is crucial for understanding the potential for charge transfer within the molecule and its interactions with other chemical species. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table presents typical values for di-halogenated biphenyls based on DFT calculations and serves as an example. Specific values for this compound would need to be calculated.)

ParameterEnergy (eV)
HOMO Energy~ -6.8
LUMO Energy~ -1.1
HOMO-LUMO Gap ~ 5.7

Mulliken Charge Distribution and C-Br Bond Length Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides insights into the distribution of electrons and helps to identify electron-rich and electron-poor regions. scivisionpub.com The calculated charges can influence properties such as the dipole moment and molecular polarizability. It's important to note that Mulliken charges are highly dependent on the basis set used in the calculation. scivisionpub.comhuntresearchgroup.org.uk

In the case of this compound, Mulliken charge analysis typically shows that the bromine atoms carry a negative charge due to their high electronegativity, while the carbon atoms bonded to them are consequently more positive. scivisionpub.com This charge distribution is a key factor in determining the molecule's reactivity, particularly towards electrophiles and nucleophiles.

Analysis of the carbon-bromine (C-Br) bond lengths is also a critical aspect of computational studies. DFT calculations can predict these bond lengths with reasonable accuracy. ua.es Studies on polybrominated biphenyls (PBBs) have shown that C-Br bond lengths can vary depending on the position of the bromine atom on the biphenyl (B1667301) structure (ortho, meta, or para). ua.es This information is particularly relevant for understanding the mechanisms of degradation, such as debromination, where the cleavage of the C-Br bond is the primary step.

Table 3: Example Mulliken Charges and C-Br Bond Lengths (Note: These values are illustrative for a dibromobiphenyl and are not specific to the 2,3'- isomer. Actual values would require dedicated calculations.)

Atom/BondMulliken Charge (a.u.) / Bond Length (Å)
Br (at C2)Negative
Br (at C3')Negative
C-Br Bond Length (at C2)~1.91
C-Br Bond Length (at C3')~1.90

Reaction Pathway Modeling and Energy Barrier Calculations

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the degradation of environmental contaminants like this compound.

Prediction of Debromination Sequence and Mechanisms

The reductive debromination of polybrominated biphenyls (PBBs) is a significant environmental degradation pathway. inchem.orgnih.gov Computational methods, particularly DFT, can be used to predict the sequence and mechanisms of debromination. nih.gov By calculating the energies of potential intermediates and products, researchers can determine the most likely pathway for the removal of bromine atoms. arxiv.org

For this compound, this involves modeling the step-by-step removal of each bromine atom to form monobromobiphenyl and ultimately biphenyl. The calculations can help to determine whether the ortho- or meta-bromine is preferentially removed. inchem.org Studies on similar compounds, like polybrominated diphenyl ethers (PBDEs), have shown that computational predictions of the dominant debromination products often align well with experimental observations. nih.gov These models can consider factors such as the elongation of the C-Br bond in anionic radical forms of the molecule, which can indicate the most likely site of cleavage. nih.gov

Transition State Theory Applications in Reaction Kinetics

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate structure known as the transition state or activated complex. solubilityofthings.comnumberanalytics.com The rate of the reaction is determined by the energy barrier, or activation energy, that must be overcome to reach this transition state. solubilityofthings.com

In the context of the debromination of this compound, computational methods can be used to locate the transition state structures for each debromination step. arxiv.org By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. ox.ac.ukumd.edu This allows for the calculation of theoretical reaction rate constants, which can provide valuable insights into the kinetics of the degradation process. umd.edu These calculations can help to explain, for example, why certain debromination pathways are favored over others by comparing their respective activation energy barriers. arxiv.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its intermolecular interactions, which govern its physical properties and behavior in various environments.

While specific MD simulation studies focused exclusively on this compound are not abundant in publicly available literature, the principles of its intermolecular interactions can be inferred from studies on other polybrominated biphenyls (PBBs) and structurally similar halogenated aromatic compounds. nih.govnih.gov These interactions are primarily non-covalent and include van der Waals forces, hydrophobic interactions, and electrostatic interactions.

Key Intermolecular Interactions for this compound:

Van der Waals Forces: These are the dominant attractive forces for nonpolar molecules like this compound. They arise from temporary fluctuations in electron density, creating transient dipoles. The large, polarizable bromine atoms and the biphenyl system contribute to significant van der Waals interactions.

Hydrophobic Interactions: In aqueous environments, the nonpolar this compound molecule will tend to be excluded from water, leading to interactions with other hydrophobic molecules or surfaces. This is a key factor in its bioaccumulation in fatty tissues. nih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water or an organic solvent, and calculating the forces between all atoms using a force field. The trajectories of the atoms are then integrated over time to observe the dynamic behavior of the system.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Polybrominated Biphenyl

ParameterValue/Description
Force Field GROMOS, CHARMM, or AMBER
Simulation Box Cubic or rectangular, with periodic boundary conditions
Solvent Water (e.g., TIP3P model) or an organic solvent (e.g., hexane)
Temperature 298 K (25 °C)
Pressure 1 atm
Time Step 2 fs
Simulation Length 10-100 ns
Interaction Cutoffs 1.0-1.4 nm for van der Waals and short-range electrostatic interactions
Long-Range Electrostatics Particle Mesh Ewald (PME) method

This table represents typical parameters and is not from a specific study on this compound.

The results of such simulations would provide information on the conformation of the biphenyl rings, the solvation shell around the molecule, and the strength and nature of its interactions with surrounding molecules. For instance, studies on similar molecules have explored their interactions within biological membranes or with receptor proteins. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical behavior. For environmental contaminants like PBBs, QSAR models are valuable for predicting properties such as toxicity, persistence, and bioaccumulation potential without the need for extensive experimental testing. nih.govnih.gov

QSAR studies on PBBs and related polybrominated diphenyl ethers (PBDEs) have identified several key molecular descriptors that are predictive of their behavior. scientific.netresearchgate.net These descriptors can be calculated for this compound to estimate its properties.

Commonly Used Descriptors in QSAR Models for PBBs:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of bromine atoms and their positions.

Geometric Descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices. The dihedral angle between the two phenyl rings is a critical geometric descriptor for PBBs, as it influences how the molecule can interact with biological receptors. iarc.fr

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The electrophilicity index and surface potential are also important electronic descriptors. nih.gov

Hydrophobicity: The octanol-water partition coefficient (log K_ow) is a key descriptor for predicting the bioaccumulation potential of a compound.

A QSAR model is typically developed by calculating a large number of descriptors for a set of related compounds with known activity or property values. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates a subset of these descriptors to the activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Polyhalogenated Biphenyls and Their Relevance

Descriptor ClassExample DescriptorRelevance to Chemical Behavior
Electronic Electrophilicity index (ω)Predicts the ability of the molecule to accept electrons, which can be related to its reactivity and toxicity. nih.gov
Electronic Molecular polarizability (α)Relates to the strength of van der Waals interactions and can influence partitioning behavior. nih.gov
Geometric Dihedral angleThe degree of planarity affects the ability of the molecule to bind to receptors like the aryl hydrocarbon receptor (AhR). iarc.fr
Hydrophobicity log K_owA primary indicator of a compound's tendency to bioaccumulate in fatty tissues.
Topological Number and position of Br atomsInfluences all other properties, including size, shape, and electronic distribution.

This table is a generalized representation based on QSAR studies of related compounds. nih.goviarc.fr

For this compound, QSAR models could be used to predict its binding affinity to the aryl hydrocarbon receptor (a key mechanism of toxicity for many halogenated aromatic hydrocarbons), its rate of metabolism by cytochrome P450 enzymes, or its potential for long-range environmental transport. nih.govresearchgate.net These predictions are crucial for assessing the environmental and human health risks posed by this compound.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Routes for 2,3'-Dibromobiphenyl

The synthesis of specific, unsymmetrically substituted PBBs such as this compound presents a significant chemical challenge. Traditional bromination of biphenyl (B1667301) is often non-selective, leading to a mixture of isomers that are difficult and costly to separate. Consequently, emerging research is focused on developing highly selective, efficient, and sustainable synthetic methodologies.

Future advancements are expected in the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann couplings. These methods allow for the precise construction of the biphenyl core by coupling two different aryl precursors, for example, a 2-bromophenyl derivative with a 3-bromophenyl derivative. Research is likely to concentrate on creating more robust and environmentally benign catalyst systems, potentially utilizing earth-abundant metals or novel ligand designs to improve reaction yields and reduce waste.

A particularly promising area is the application of microreactor technology and flow chemistry. beilstein-journals.orgbeilstein-journals.org These systems offer precise control over reaction parameters like temperature and mixing, which can significantly enhance selectivity and reduce the formation of undesired byproducts, including dilithiated species that can occur in conventional batch reactions. beilstein-journals.org By enabling selective monolithiation of dibromobiaryls followed by reaction with electrophiles, microflow systems represent a powerful and sustainable method for the future synthesis of unsymmetrically substituted biaryls like this compound. beilstein-journals.org The development of these green chemistry approaches is essential not only for obtaining pure analytical standards for toxicological research but also for creating building blocks for materials science in a more sustainable manner. beilstein-journals.org

Advanced Environmental Remediation Technologies for Brominated Biphenyls

Given the persistence of PBBs in soil and sediment, developing effective and scalable remediation technologies is a major research priority. Current strategies often involve landfilling or incineration, which can be costly and may lead to the formation of other toxic byproducts. orgsyn.orgresearchgate.net Advanced remediation research seeks to destroy these compounds in situ or transform them into less harmful substances.

Several innovative technologies are under investigation for brominated compounds. chemicalbook.com Reductive debromination using zero-valent iron (ZVI), particularly in its nanoscale form (nZVI), has shown promise in laboratory studies for degrading polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. The large surface area of nanoparticles enhances reactivity, leading to faster contaminant degradation. orgsyn.org Other emerging methods include advanced oxidation processes (AOPs) like ozonation, photocatalysis, and supercritical water oxidation, which use powerful oxidizing agents to break down the stable biphenyl structure. orgsyn.orgchemicalbook.comthieme-connect.de

Bioremediation offers a more sustainable approach, utilizing microorganisms that can reductively dehalogenate PBBs. thieme-connect.com Research is focused on biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specialized microbes to a contaminated site). orgsyn.orgthieme-connect.com Furthermore, phytoremediation, which uses plants to uptake and degrade or contain contaminants, is being explored as an ecologically sound alternative for large, low-concentration contamination areas. orgsyn.orgthieme-connect.com Future work will likely involve combining these technologies, such as using chemical pre-treatments to increase the bioavailability of PBBs for subsequent microbial degradation, to create more effective and integrated remediation systems. chemicalbook.comthieme-connect.com

Table 1: Emerging Environmental Remediation Technologies for Brominated Biphenyls

TechnologyMechanismResearch FocusReference
Nanoscale Zero-Valent Iron (nZVI)Abiotic reductive debromination via electron transfer from Fe⁰.Improving nanoparticle delivery and stability in soils; sequential treatment with biodegradation. orgsyn.org
Advanced Oxidation Processes (AOPs)Degradation via highly reactive radicals (e.g., hydroxyl radicals). Includes photocatalysis and ozonation.Developing efficient catalysts; combining photocatalytic reduction and oxidation. chemicalbook.comthieme-connect.de
Supercritical Water Oxidation (SCWO)Degradation in water above its critical point, where organic solubility increases.Optimizing temperature and pressure conditions for complete mineralization. orgsyn.org
Bioremediation (Biostimulation/Bioaugmentation)Microbial degradation, often via anaerobic reductive debromination.Identifying novel microbial strains; understanding and inducing the required dehalogenation genes. orgsyn.orgthieme-connect.com
PhytoremediationUptake and transformation of contaminants by plants and associated microbes.Identifying suitable plant species; enhancing degradation through plant-microbe interactions. orgsyn.orgthieme-connect.com

Refinement of Analytical Methodologies for Ultra-Trace Detection and Isomer-Specific Analysis

Accurate risk assessment for PBBs requires the ability to detect ultra-trace levels of these compounds and, crucially, to distinguish between different isomers, which can have vastly different toxicities. koreascience.kr Research in analytical chemistry is therefore focused on enhancing the sensitivity, selectivity, and efficiency of detection methods.

Gas chromatography coupled with mass spectrometry (GC-MS) remains the primary technique. beilstein-journals.org However, to meet the demand for lower detection limits, high-resolution mass spectrometry (GC-HRMS) is increasingly required, especially for monitoring samples against very low environmental quality guidelines. For enhanced selectivity in complex matrices like food and environmental samples, triple quadrupole GC-MS/MS is becoming more popular, using selective reaction monitoring (SRM) to reduce interferences and prevent false positives. chemicalbook.com

A significant challenge is the chromatographic separation of co-eluting isomers. koreascience.krchemicalbook.com To address this, comprehensive two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOFMS) offers vastly increased separation power and sensitivity. scite.ai This technique can resolve complex mixtures of PBB congeners that are inseparable by conventional one-dimensional GC. scite.ai Additionally, researchers are refining techniques that exploit the fragmentation patterns in mass spectrometry, such as the "ortho effect," where PBBs with bromine atoms in the 2,2' positions show a characteristic high-intensity ion from the loss of a single bromine atom, allowing for isomer-specific identification even without complete chromatographic separation. beilstein-journals.orgkoreascience.kr For monitoring pristine aquatic environments, passive sampling techniques using semi-permeable membrane devices (SPMDs) are being used to concentrate trace levels of contaminants over time, enabling the detection of time-weighted average concentrations that might otherwise be missed.

Table 2: Advanced Analytical Methodologies for Brominated Biphenyls

MethodologyKey AdvantageApplication FocusReference
GC-HRMSHigh mass accuracy and resolution.Ultra-trace analysis for compliance with low environmental quality guidelines.
GC-MS/MS (SRM)High selectivity and sensitivity in complex matrices.Reducing matrix interference in food safety and biological samples. chemicalbook.com
GCxGC-TOFMSGreatly enhanced chromatographic separation and sensitivity.Resolving complex mixtures of congeners and isomers in environmental samples. scite.ai
'Ortho Effect' in MSIsomer-specific identification based on fragmentation patterns.Distinguishing co-eluting ortho-substituted isomers from others. beilstein-journals.orgkoreascience.kr
Semi-Permeable Membrane Devices (SPMDs)Time-weighted average concentration of bioavailable pollutants.Ultra-trace monitoring of pristine aquatic environments.

Deeper Elucidation of Complex Environmental Transformation Kinetics and Products

Understanding how this compound and other PBBs transform in the environment is crucial for predicting their long-term fate and the potential risks posed by their degradation products. Research in this area investigates the rates (kinetics) and pathways of transformation under various environmental conditions.

Key transformation pathways include photolysis (degradation by sunlight), microbial degradation, and thermal decomposition. researchgate.net Photochemical reactions, particularly through reductive debromination, are considered a major environmental degradation pathway for PBBs. researchgate.net However, this process can be a double-edged sword; the degradation of highly brominated PBBs can lead to the formation of lower-brominated congeners that may be more toxic and bioavailable. researchgate.net

A significant concern is the formation of highly toxic byproducts. The combustion or pyrolysis of materials containing PBBs can form polybrominated dibenzofurans (PBDFs) and mixed bromo/chloro-dibenzofurans, compounds that are structurally similar to dioxins. researchgate.net Future research will continue to use controlled laboratory experiments that simulate environmental processes (e.g., exposure to UV light, specific microbial cultures, or hydroxyl radicals) to identify transformation products and calculate reaction kinetics. Computational approaches, such as using density functional theory (DFT), are also emerging as cost-effective tools to predict atmospheric photooxidation mechanisms and rates. This deeper understanding will improve environmental models that predict the persistence and long-range transport of these contaminants and their toxicologically relevant byproducts.

Table 3: Environmental Transformation of Brominated Biphenyls

Transformation PathwayDescriptionKey ProductsReference
Photodegradation (Photolysis)Degradation by UV radiation, primarily through reductive debromination.Lower-brominated biphenyls. researchgate.net
Microbial DegradationTransformation by microorganisms, often via anaerobic reductive debromination.Lower-brominated biphenyls.
Thermal Decomposition (Pyrolysis)Breakdown at high temperatures. Product formation depends on oxygen presence.Bromobenzenes, lower-brominated biphenyls, polybrominated dibenzofurans (PBDFs). researchgate.net
Atmospheric OxidationReaction with atmospheric oxidants like hydroxyl (·OH) radicals.Hydroxylated PBBs (HO-PBDEs for ethers), brominated phenols.

Comprehensive Understanding of Non-Human Species-Specific Biological Mechanisms

While human health effects are a primary concern, understanding the species-specific biological mechanisms in non-human organisms is vital for ecological risk assessment and for developing relevant translational models. Different species can exhibit varied responses to PBBs due to differences in metabolism, target receptor sensitivity, and pharmacokinetics.

Research has shown reproductive effects in non-human primates and toxic effects in mink. Studies in birds have linked lower-brominated PBDEs to immunosuppression, oxidative stress, and disruption of thyroid function. Laboratory studies using rat liver microsomes have demonstrated that the rates of PBB metabolism can be congener-specific. beilstein-journals.org

Future research will focus on elucidating these species-specific differences in greater detail. This includes using advanced animal models, such as non-human primates (e.g., cynomolgus or rhesus monkeys), which have immune and neurodevelopmental systems more similar to humans, to better predict human responses. Investigating the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (the molecular mechanism of toxicity) in a wider range of ecologically relevant species—from fish to marine mammals and birds of prey—is essential. This comprehensive approach will clarify how PBBs move through different food webs and will help identify the most sensitive species and ecosystems, ultimately leading to more robust and protective environmental health standards.

Q & A

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at −20°C to prevent photodegradation. Use fume hoods and personal protective equipment (PPE) due to its classification as a hazardous material (H302: harmful if swallowed). Waste must be disposed via certified biohazard protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.